4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol
CAS No.: 1795139-22-8
Cat. No.: VC0120225
Molecular Formula: C25H27NO2
Molecular Weight: 376.514
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795139-22-8 |
|---|---|
| Molecular Formula | C25H27NO2 |
| Molecular Weight | 376.514 |
| IUPAC Name | 4-[1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |
| Standard InChI | InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/i2D3 |
| Standard InChI Key | KLPBCGLMGLFHNY-BMSJAHLVSA-N |
| SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |
Introduction
The compound 4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol is an organic molecule that belongs to the class of substituted phenols. It features a complex structure with multiple functional groups, including a phenyl ring, an ethoxy group, and a trideuteriomethylamino group. This compound is closely related to other phenolic compounds, such as 4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol, which shares similar structural elements but differs in the substitution of the amino group .
2.1. Molecular Formula and Weight
-
Molecular Formula: C26H26D3NO2
-
Molecular Weight: Approximately 394 g/mol (considering the deuterium substitution)
2.2. Structural Features
The compound contains:
-
A phenyl ring connected to a but-1-en-2-yl chain.
-
A 4-[2-(trideuteriomethylamino)ethoxy]phenyl group attached to the but-1-en-2-yl chain.
-
A hydroxyl group (-OH) on the terminal phenyl ring.
Synthesis and Preparation
The synthesis of 4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol typically involves multi-step reactions starting from simpler phenolic compounds. The process may include:
-
Alkylation: Introduction of the ethoxy group to the phenol ring.
-
Amination: Incorporation of the trideuteriomethylamino group.
-
Coupling Reactions: Formation of the but-1-en-2-yl linkage between the phenyl rings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume